molecular formula C23H23FN2O4S B2895474 6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline CAS No. 1111164-69-2

6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline

Cat. No.: B2895474
CAS No.: 1111164-69-2
M. Wt: 442.51
InChI Key: SPSXVMSRBBFYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a morpholine-4-carbonyl group at the 3rd position, and a 4-(propan-2-yl)benzenesulfonyl group at the 4th position of the quinoline ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Morpholine-4-carbonyl Group: This step involves the acylation of the quinoline core with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

    Sulfonylation with 4-(propan-2-yl)benzenesulfonyl Chloride: The final step involves the sulfonylation of the quinoline core using 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.

    Chemical Biology: It serves as a probe to study cellular processes and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(morpholine-4-carbonyl)quinoline: Lacks the sulfonyl group, which may affect its biological activity.

    4-(propan-2-yl)benzenesulfonylquinoline: Lacks the morpholine-4-carbonyl group, which may influence its solubility and reactivity.

    6-fluoroquinoline: A simpler structure that may have different pharmacokinetic properties.

Uniqueness

6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is unique due to the combination of functional groups that confer specific chemical and biological properties

Properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-15(2)16-3-6-18(7-4-16)31(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-9-11-30-12-10-26/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSXVMSRBBFYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.